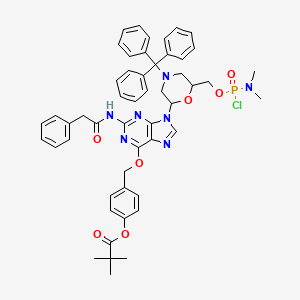![molecular formula C24H30O5 B12398005 5-[4-(Carboxymethyl)phenyl]-2-nonoxybenzoic acid](/img/structure/B12398005.png)
5-[4-(Carboxymethyl)phenyl]-2-nonoxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[4-(Carboxymethyl)phenyl]-2-nonoxybenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids This compound is characterized by the presence of a carboxymethyl group attached to a phenyl ring, which is further connected to a benzoic acid moiety substituted with a nonoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Carboxymethyl)phenyl]-2-nonoxybenzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boronic acid derivatives as reagents . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would require optimization of reaction parameters such as temperature, pressure, and catalyst loading to ensure high yield and purity of the final product. Additionally, the use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-[4-(Carboxymethyl)phenyl]-2-nonoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxymethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The aromatic rings can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxymethyl group would yield carboxylic acids, while substitution reactions could introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
5-[4-(Carboxymethyl)phenyl]-2-nonoxybenzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-[4-(Carboxymethyl)phenyl]-2-nonoxybenzoic acid depends on its specific application. In chemical reactions, the compound acts as a reactant or intermediate, participating in various transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the nature of the interaction and the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(4-(1-(Carboxymethyl)-1H-pyrazol-3-yl)phenyl)isophthalic acid: This compound has a similar structure but contains a pyrazole ring instead of a nonoxy group.
Phenylboronic acid derivatives: These compounds share the aromatic carboxylic acid moiety but differ in the substituents attached to the phenyl ring.
Uniqueness
5-[4-(Carboxymethyl)phenyl]-2-nonoxybenzoic acid is unique due to the presence of the nonoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be suitable.
Eigenschaften
Molekularformel |
C24H30O5 |
|---|---|
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
5-[4-(carboxymethyl)phenyl]-2-nonoxybenzoic acid |
InChI |
InChI=1S/C24H30O5/c1-2-3-4-5-6-7-8-15-29-22-14-13-20(17-21(22)24(27)28)19-11-9-18(10-12-19)16-23(25)26/h9-14,17H,2-8,15-16H2,1H3,(H,25,26)(H,27,28) |
InChI-Schlüssel |
ZNUFCVFEZWEKRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCOC1=C(C=C(C=C1)C2=CC=C(C=C2)CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




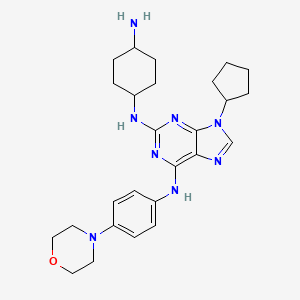
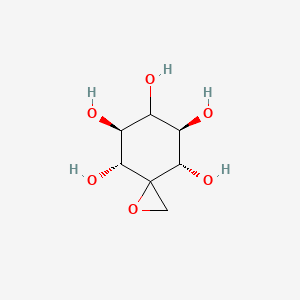
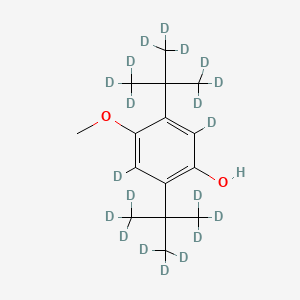

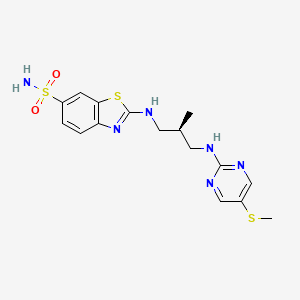
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one](/img/structure/B12397956.png)
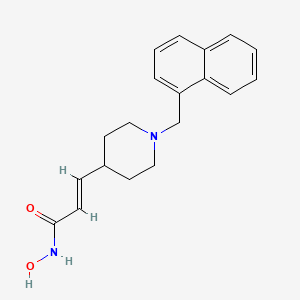
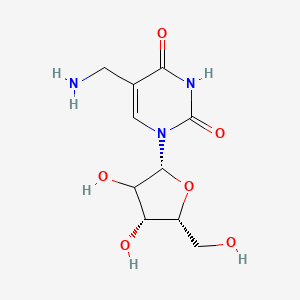
![1-[[1-(4-Fluorophenyl)pyrrole-2-carbonyl]amino]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B12397975.png)


